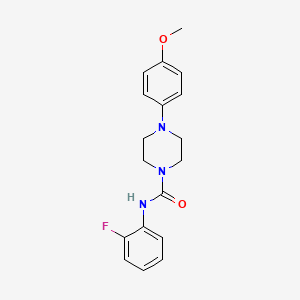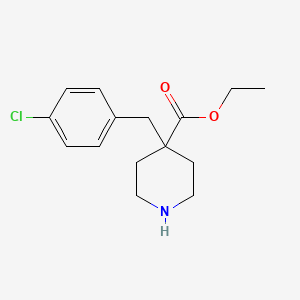![molecular formula C19H23N3O3S B5406857 N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5406857.png)
N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide, commonly known as Sunitinib, is a small molecule drug that is used for the treatment of various types of cancers. Sunitinib was first approved by the US FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been used for the treatment of other types of cancers, including pancreatic neuroendocrine tumors, thyroid cancer, and advanced breast cancer.
作用机制
Sunitinib works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and stem cell factor receptor. This leads to the inhibition of angiogenesis, tumor growth, and metastasis.
Biochemical and Physiological Effects:
Sunitinib has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Sunitinib has also been shown to have anti-inflammatory properties and can modulate the immune system.
实验室实验的优点和局限性
Sunitinib has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes, making it an ideal drug for in vitro studies. Sunitinib is also a potent inhibitor of multiple receptor tyrosine kinases, making it an ideal drug for studying the role of these kinases in cancer progression. However, Sunitinib has some limitations for lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. Sunitinib can also have variable effects on different cell lines, making it difficult to generalize experimental results.
未来方向
There are several future directions for the study of Sunitinib. One area of research is the development of new Sunitinib analogs that have improved potency and selectivity. Another area of research is the identification of biomarkers that can predict the response to Sunitinib treatment. This can help to identify patients who are most likely to benefit from Sunitinib treatment. Finally, there is a need for more clinical studies to determine the optimal dosing and duration of Sunitinib treatment for various types of cancers.
合成方法
Sunitinib is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-ethylpiperidine to form 4-chloro-3-nitrobenzoyl-2-ethylpiperidine. The second step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The third step involves the reaction of the amino group with 4-(methylsulfonyl)phenylboronic acid to form N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}acetamide. The final step involves the reaction of N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}acetamide with nicotinoyl chloride to form Sunitinib.
科学研究应用
Sunitinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. Sunitinib works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and stem cell factor receptor. This leads to the inhibition of angiogenesis, tumor growth, and metastasis.
属性
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-2-17-7-3-4-13-22(17)26(24,25)18-10-8-16(9-11-18)21-19(23)15-6-5-12-20-14-15/h5-6,8-12,14,17H,2-4,7,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGJKQNMDHYCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5406781.png)
![4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5406787.png)


![N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5406807.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-2-pyridinecarboxamide](/img/structure/B5406820.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5406825.png)
![1-[(1-{[6-(3,5-dimethylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5406829.png)

![3-{3-methyl-4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5406855.png)
![1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-2-pyrrolidinone hydrochloride](/img/structure/B5406863.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5406866.png)
![4-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5406870.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5406874.png)
